molecular formula C8H10FN3O B13705061 1-(4-Fluoro-2-methoxyphenyl)guanidine

1-(4-Fluoro-2-methoxyphenyl)guanidine

Cat. No.: B13705061
M. Wt: 183.18 g/mol
InChI Key: HMFMPWQELKRRLQ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-(4-Fluoro-2-methoxyphenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 4-fluoro-2-methoxyaniline with a guanylating reagent such as di(imidazole-1-yl)methanimine . The reaction typically proceeds under mild conditions and yields the desired guanidine derivative. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.

Chemical Reactions Analysis

1-(4-Fluoro-2-methoxyphenyl)guanidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4-Fluoro-2-methoxyphenyl)guanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methoxyphenyl)guanidine involves its interaction with specific molecular targets and pathways. The guanidine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and cellular functions .

Comparison with Similar Compounds

1-(4-Fluoro-2-methoxyphenyl)guanidine can be compared with other guanidine derivatives such as:

  • 1-(4-Methoxyphenyl)guanidine
  • 1-(4-Fluorophenyl)guanidine
  • 1-(4-Ethylphenyl)guanidine

These compounds share similar structural features but differ in their substituents, which can influence their chemical properties and applications. The presence of the 4-fluoro-2-methoxyphenyl moiety in this compound imparts unique reactivity and potential for specific applications .

Properties

Molecular Formula

C8H10FN3O

Molecular Weight

183.18 g/mol

IUPAC Name

2-(4-fluoro-2-methoxyphenyl)guanidine

InChI

InChI=1S/C8H10FN3O/c1-13-7-4-5(9)2-3-6(7)12-8(10)11/h2-4H,1H3,(H4,10,11,12)

InChI Key

HMFMPWQELKRRLQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)N=C(N)N

Origin of Product

United States

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